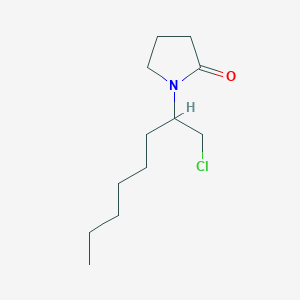
2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate is an organic compound with a complex structure that includes a cyclohexyl ring, a trifluoroacetate group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate typically involves the reaction of 4-methyl-3-oxocyclohexanone with isopropyl trifluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can participate in hydrogen bonding and other interactions with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl formate
- 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl acetate
- 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl butyrate
Uniqueness
2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.
Propiedades
Número CAS |
88239-31-0 |
|---|---|
Fórmula molecular |
C12H17F3O3 |
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
2-(4-methyl-3-oxocyclohexyl)propan-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H17F3O3/c1-7-4-5-8(6-9(7)16)11(2,3)18-10(17)12(13,14)15/h7-8H,4-6H2,1-3H3 |
Clave InChI |
QBKNBOYBOUVMHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1=O)C(C)(C)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)


![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)

![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)

![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)


![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)

